N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
Properties
Molecular Formula |
C19H24N6OS |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H24N6OS/c1-4-5-6-16-23-24-19(27-16)22-18(26)13-9-15(12-7-8-12)21-17-14(13)10-20-25(17)11(2)3/h9-12H,4-8H2,1-3H3,(H,22,24,26) |
InChI Key |
HOADEQYENMKZJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C2=CC(=NC3=C2C=NN3C(C)C)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Pyridine Derivatives
The pyrazolo[3,4-b]pyridine scaffold is synthesized via cyclocondensation of 6-cyclopropyl-4-carboxypyridine derivatives with hydrazine hydrate. As demonstrated in pyrazolo[3,4-b]pyridine syntheses, the reaction initiates with nucleophilic attack at the β-carbon of a dicarbonyl intermediate, followed by dehydration to form the fused pyrazole ring. For this compound, 6-cyclopropyl-1-(propan-2-yl)pyridine-4-carboxylic acid is treated with hydrazine hydrate in ethanol under reflux (8–12 h), yielding the bicyclic intermediate 1 (Scheme 1).
Scheme 1. Formation of the pyrazolo[3,4-b]pyridine core.
Reagents: (i) Hydrazine hydrate, EtOH, reflux, 8–12 h.
Key Data:
-
Yield: 72–78% after recrystallization (ethanol).
-
Characterization: NMR (DMSO-): δ 1.21 (m, 4H, cyclopropyl), 1.45 (d, 6H, J = 6.7 Hz, isopropyl), 3.89 (m, 1H, isopropyl), 8.32 (s, 1H, pyridine-H).
Synthesis of the 5-Butyl-1,3,4-thiadiazol-2(3H)-ylidene Moiety
Thiadiazole Ring Formation
The 1,3,4-thiadiazole ring is constructed via reaction of butyl-substituted hydrazonoyl halides with methyl carbodithioates. Butylhydrazine is condensed with carbon disulfide in methanol to form methyl 2-(butylidene)hydrazinecarbodithioate, which subsequently reacts with chloroacetyl chloride in tetrahydrofuran (THF) under basic conditions (triethylamine, 0°C). This yields 5-butyl-1,3,4-thiadiazol-2(3H)-ylidene (2) as a pale-yellow solid (Scheme 2).
Scheme 2. Synthesis of the thiadiazole intermediate.
Reagents: (i) CS₂, MeOH, reflux, 6 h; (ii) ClCH₂COCl, THF, TEA, 0°C.
Key Data:
-
Yield: 68% (after silica gel chromatography).
-
Characterization: IR (KBr): 1615 cm⁻¹ (C=N), 1240 cm⁻¹ (C-S).
Amide Coupling of Pyrazolo[3,4-b]pyridine and Thiadiazole
Activation of the Carboxylic Acid
The pyrazolo[3,4-b]pyridine-4-carboxylic acid (1) is activated using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 40°C for 3 h, forming the corresponding acid chloride (3) .
Nucleophilic Substitution
The acid chloride (3) is reacted with 5-butyl-1,3,4-thiadiazol-2(3H)-ylidene (2) in acetone under reflux with potassium carbonate (K₂CO₃) as a base. The reaction proceeds via nucleophilic acyl substitution, yielding the target compound (4) after 12 h (Scheme 3).
Scheme 3. Amide bond formation.
Reagents: (i) SOCl₂, DCM, 40°C; (ii) K₂CO₃, acetone, reflux, 12 h.
Key Data:
-
Yield: 81% (recrystallized from ethanol).
-
Characterization: NMR (DMSO-): δ 0.98 (t, 3H, J = 7.1 Hz, butyl), 1.24 (m, 4H, cyclopropyl), 1.48 (d, 6H, J = 6.6 Hz, isopropyl), 2.65 (t, 2H, J = 7.3 Hz, butyl), 5.82 (s, 1H, thiadiazole-H).
-
MS (ESI): m/z 483.2 [M+H]⁺.
Optimization and Mechanistic Insights
Stereochemical Control
The (2E)-configuration of the thiadiazole imine is ensured by maintaining a reaction temperature below 10°C during the coupling step, suppressing isomerization. Polar aprotic solvents (e.g., acetone) enhance regioselectivity by stabilizing the transition state.
Solvent and Base Effects
Triethylamine (TEA) in THF facilitates thiadiazole ring closure, while K₂CO₃ in acetone optimizes amide bond formation by deprotonating the thiadiazole amine without hydrolyzing the acid chloride.
Analytical Validation
Spectroscopic Confirmation
-
IR Spectroscopy : Absence of -OH (3300 cm⁻¹) and -COOH (1700 cm⁻¹) peaks confirms successful amidation.
-
13C NMR : δ 165.4 ppm (C=O), 157.2 ppm (C=N).
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water) shows ≥98% purity at 254 nm.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been studied for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Key applications include:
Anti-inflammatory Activity
Recent studies have indicated that derivatives of thiadiazole compounds exhibit anti-inflammatory properties. In silico molecular docking studies suggest that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial for the synthesis of inflammatory mediators .
Anticancer Properties
Research has shown that pyrazolo[3,4-b]pyridine derivatives can inhibit cancer cell proliferation. The incorporation of thiadiazole moieties enhances the anticancer activity of these compounds by interacting with specific cellular targets involved in tumor growth .
Antimicrobial Activity
Thiadiazole derivatives have demonstrated significant antimicrobial properties against various bacterial strains. The presence of the thiadiazole ring in this compound may contribute to its effectiveness as an antimicrobial agent .
Agricultural Applications
The compound's potential extends to agricultural chemistry, particularly in developing new pesticides or herbicides. Thiadiazole derivatives are known for their fungicidal and herbicidal activities, making this compound a candidate for further exploration in crop protection strategies.
Materials Science Applications
The unique structural features of N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide allow for applications in materials science:
Organic Electronics
Compounds with pyrazolo and thiadiazole structures are being investigated for their electronic properties, which could be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Polymer Chemistry
The incorporation of this compound into polymer matrices could enhance the thermal and mechanical properties of the resulting materials, making them suitable for various industrial applications.
Case Study 1: Anti-inflammatory Mechanism Investigation
A study conducted on a series of thiadiazole derivatives revealed that compounds similar to this compound exhibited potent inhibition of the 5-lipoxygenase enzyme. This study utilized both in vitro assays and molecular docking simulations to confirm the binding affinity and mechanism of action against inflammatory pathways .
Case Study 2: Antimicrobial Efficacy Assessment
In a comparative study evaluating the antimicrobial properties of various thiadiazole derivatives, this compound showed significant activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the thiadiazole ring could enhance antibacterial efficacy .
Mechanism of Action
The mechanism of action of N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole and pyrazolopyridine derivatives, such as:
- 5-butyl-1,3,4-thiadiazole-2-amine
- 6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- N-(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Uniqueness
N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Biological Activity
N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class of compounds is recognized for its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The biological activity of this specific compound has not been extensively documented in the literature; however, insights can be drawn from studies on similar thiadiazole derivatives and their mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 314.41 g/mol. It features a 1H-pyrazolo[3,4-b]pyridine core structure combined with a 1,3,4-thiadiazole moiety, which is crucial for its biological activity.
Antimicrobial Activity
1,3,4-Thiadiazole derivatives have shown significant antimicrobial properties against various pathogens. For instance:
- Mechanism : The presence of the thiadiazole ring enhances the ability to disrupt microbial cell wall synthesis and inhibit enzymatic functions necessary for microbial survival.
- Case Study : A study demonstrated that similar thiadiazole compounds exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential effectiveness for this compound against resistant strains .
Anticancer Activity
The anticancer potential of thiadiazole derivatives is well-documented:
- Mechanism : These compounds can inhibit key enzymes involved in DNA replication and cell division. They also interact with various receptors and kinases implicated in tumorigenesis.
- Research Findings : In vitro studies have shown that certain 1,3,4-thiadiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression . this compound may exhibit similar effects due to its structural characteristics.
Anticonvulsant Activity
Thiadiazole derivatives have been explored for their anticonvulsant properties:
- Mechanism : These compounds may modulate neurotransmitter systems or inhibit sodium channels to prevent seizure activity.
- Case Study : A series of studies evaluated the anticonvulsant effects of various thiadiazole derivatives using models like maximal electroshock seizure (MES) tests. Compounds demonstrated significant protective effects at specific dosages .
Summary of Biological Activities
Q & A
Q. How can the molecular structure of this compound be accurately resolved using X-ray crystallography?
Methodological Answer:
- Use single-crystal X-ray diffraction with the SHELX suite (e.g., SHELXL for refinement) to determine the absolute configuration and hydrogen-bonding networks.
- Optimize crystal growth via solvent evaporation or vapor diffusion, prioritizing solvents like DMSO or DMF that stabilize the thiadiazole and pyrazole moieties.
- Address potential disorder in the cyclopropyl or butyl groups by refining anisotropic displacement parameters and validating with residual density maps .
Q. What spectroscopic techniques are critical for characterizing its tautomeric forms?
Methodological Answer:
- Combine - and -NMR to identify tautomeric equilibria (e.g., thiadiazole-3(2H)-ylidene vs. 1,3,4-thiadiazol-2-amine forms).
- Use - HMBC to confirm intramolecular hydrogen bonding between the carboxamide and thiadiazole nitrogen atoms.
- Validate with IR spectroscopy to detect N–H stretching frequencies (~3200–3400 cm) and carbonyl absorption (~1650–1700 cm) .
Q. How can synthetic impurities be identified and quantified during its preparation?
Methodological Answer:
- Employ HPLC-MS with a C18 column (acetonitrile/water gradient) to separate byproducts like unreacted pyrazole intermediates or cyclopropyl-adducts.
- Use -NMR (if applicable) or LC-SQ-MS to detect halogenated impurities from side reactions involving the thiadiazole ring .
Advanced Research Questions
Q. What experimental design strategies optimize its synthesis yield while minimizing side reactions?
Methodological Answer:
- Apply Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent polarity, catalyst loading). For example:
- Central Composite Design to balance thiadiazole ring closure (80–100°C) and pyrazole carboxamide coupling (DMAP/DCC system).
- Use flow chemistry (e.g., microreactors) to enhance mixing and reduce decomposition of thermally sensitive intermediates .
Q. How can computational modeling resolve contradictions between predicted and experimental solubility/stability data?
Methodological Answer:
- Perform COSMO-RS simulations to predict solubility in polar aprotic solvents (e.g., logP ~3.2 for DMSO).
- Validate with accelerated stability studies (40°C/75% RH for 4 weeks) and compare degradation products (e.g., hydrolyzed carboxamide) with DFT-calculated reaction pathways .
Q. What strategies validate bioactivity data discrepancies across in vitro assays?
Methodological Answer:
- Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays) to confirm target engagement (e.g., kinase inhibition).
- Perform counter-screens against off-targets (e.g., CYP450 isoforms) to rule out false positives from thiadiazole-mediated redox interference .
Synthesis and Mechanistic Challenges
Q. Why does the cyclopropyl group exhibit stereochemical instability during alkylation steps?
Methodological Answer:
- The cyclopropane ring’s strain (109° bond angles) makes it prone to ring-opening under acidic/basic conditions. Mitigate by:
Q. How can regioselectivity issues in the 1,3,4-thiadiazole ring formation be addressed?
Methodological Answer:
- Employ Appel salt (CSCI/DMF) to selectively activate the thiadiazole nitrogen, followed by Suzuki-Miyaura coupling with the pyrazole boronic ester.
- Monitor reaction progress with in-situ Raman spectroscopy to detect intermediate thiourea adducts .
Data Analysis and Validation
Q. What statistical methods are recommended for analyzing dose-response curves with high variability?
Methodological Answer:
- Apply nonlinear regression (e.g., four-parameter logistic model) with bootstrap resampling (n=1000) to calculate EC confidence intervals.
- Use Grubbs’ test to identify outliers in replicates, particularly for low-solubility conditions .
Q. How can crystallographic data resolve ambiguities in hydrogen bonding networks?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
